7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
The synthesis of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride can yield the desired tetrahydroquinoline derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis with higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s fluorinated structure enhances its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It finds applications in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .
Comparison with Similar Compounds
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
- Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
These compounds share similar structural features but differ in the position of the fluorine atom or other substituents, which can significantly impact their biological activity and chemical properties
Properties
IUPAC Name |
7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPWLFCGPTSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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